4-methoxy-6-nitro-1H-benzo[d]imidazole
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Overview
Description
4-methoxy-6-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of methoxy and nitro groups in the structure of this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-nitro-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acids. One common method is the reaction of 4-methoxy-1,2-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 4-methoxy-6-amino-1H-benzo[d]imidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-6-nitro-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-6-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-1H-benzo[d]imidazole: Lacks the nitro group, which may result in different biological activities.
6-nitro-1H-benzo[d]imidazole: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
4-chloro-6-nitro-1H-benzo[d]imidazole: Contains a chloro group instead of a methoxy group, which may influence its chemical and biological behavior.
Uniqueness
4-methoxy-6-nitro-1H-benzo[d]imidazole is unique due to the presence of both methoxy and nitro groups, which can enhance its chemical reactivity and potential biological activities. The combination of these functional groups may result in unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C8H7N3O3 |
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Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-methoxy-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-3-5(11(12)13)2-6-8(7)10-4-9-6/h2-4H,1H3,(H,9,10) |
InChI Key |
VZYDCNPDPCZYMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1N=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
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